amine hydrochloride CAS No. 2098113-55-2](/img/structure/B1492233.png)
[4-(Tert-butoxy)-2,2-dimethylbutyl](methyl)amine hydrochloride
Vue d'ensemble
Description
“4-(Tert-butoxy)-2,2-dimethylbutylamine hydrochloride” is a chemical compound with the CAS Number: 2305252-34-8 . It has a molecular weight of 195.73 . The IUPAC name for this compound is 4-(tert-butoxy)-N-methylbutan-1-amine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .
Physical And Chemical Properties Analysis
“4-(Tert-butoxy)-2,2-dimethylbutylamine hydrochloride” is a powder . The country of origin for this compound is UA . It is shipped at normal temperature .
Applications De Recherche Scientifique
Serendipitous Synthesis and Nitrogen Heterocycles
A study highlighted the serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile as a precursor for several nitrogen heterocycles. This compound was obtained by treating the salts of (tert-butyl-NNO-azoxy)(hydroxyimino)acetonitrile with NH2OTs, marking the first case of a one-step reduction of an oxime group to a methylene unit using an aminating agent. This work also developed a new strategy for tetrazole 1-oxide ring construction, showcasing the versatility of tert-butoxy derivatives in synthesizing complex nitrogen-containing rings (Klenov et al., 2016).
Chemoselective Tert-butoxycarbonylation
Research on the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has shown high yield and chemoselectivity under mild conditions. This demonstrates the compound's utility in selective protection strategies in organic synthesis (Ouchi et al., 2002).
Hydroxyl Group Protection
Another study discussed the development of chemical agents to protect hydroxyl groups, highlighting the use of dimethyl-tert-butylsilyl as a stable yet easily removable protecting group. This compound's ethers are stable under various conditions, making it useful in synthesizing prostaglandins and other complex molecules (Corey & Venkateswarlu, 1972).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propriétés
IUPAC Name |
N,2,2-trimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO.ClH/c1-10(2,3)13-8-7-11(4,5)9-12-6;/h12H,7-9H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOTUJGPVSZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Tert-butoxy)-2,2-dimethylbutyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



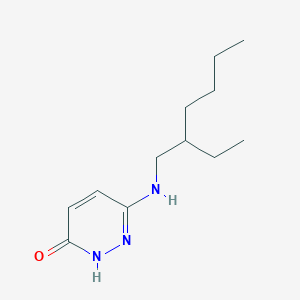
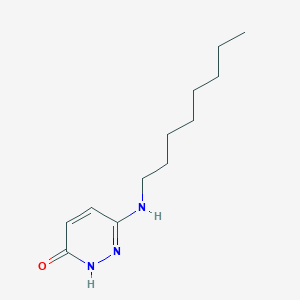


![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
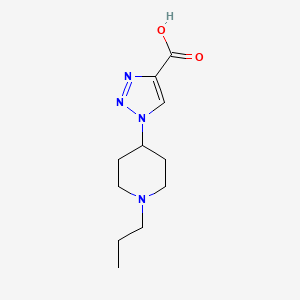
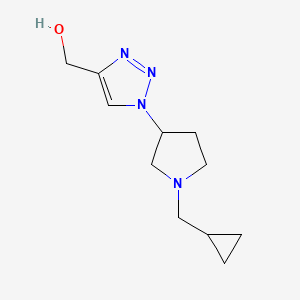
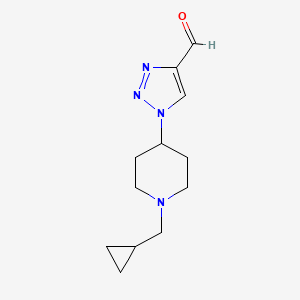
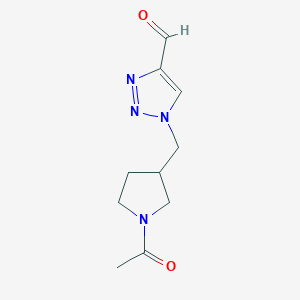
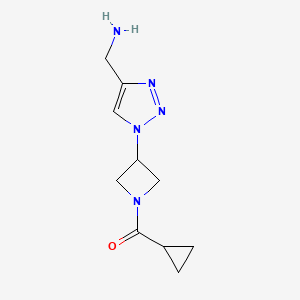
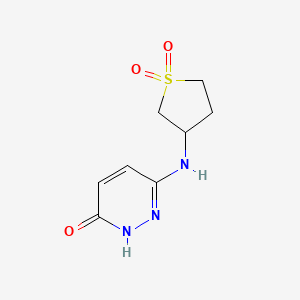
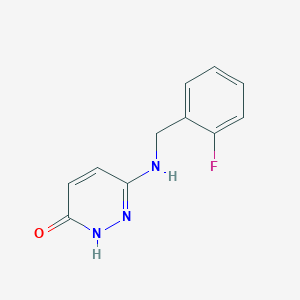
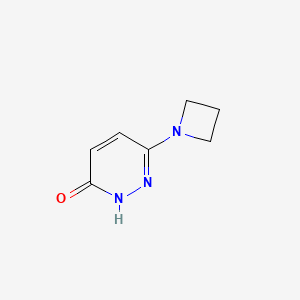
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)